molecular formula C27H23N5O4 B1678047 Pranlukast CAS No. 103177-37-3

Pranlukast

Cat. No. B1678047
M. Wt: 481.5 g/mol
InChI Key: NBQKINXMPLXUET-UHFFFAOYSA-N
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Description

Pranlukast is a cysteinyl leukotriene receptor-1 antagonist . It works similarly to Merck & Co.'s montelukast (Singulair) and is widely used in Japan . It antagonizes or reduces bronchospasm caused, principally in asthmatics, by an allergic reaction to accidentally or inadvertently encountered allergens .


Synthesis Analysis

Pranlukast’s improved dissolution and oral bioavailability were achieved by particle surface modification with surfactants and homogenization . The surface-modified pranlukast hemihydrate microparticles were developed using the spray-drying method with a hydrophilic polymer, a surfactant, and water .


Molecular Structure Analysis

Pranlukast has a molecular formula of C27H23N5O4 and a molar mass of 481.512 g/mol . Three new anhydrate forms of Pranlukast (AH, form I-III) were reported, characterized by PXRD, TG-DTA, simultaneous PXRD-DSC, and vapor sorption analysis .


Chemical Reactions Analysis

Pranlukast and its oxidative metabolites were determined in human plasma using a highly sensitive and selective liquid chromatography/ionspray tandem mass spectrometry (LC/MS/MS) method . Pranlukast also showed metabolic changes in Mycobacterium tuberculosis .


Physical And Chemical Properties Analysis

Pranlukast is formulated as a hemihydrate (HH) form in the drug product . It transforms to three new anhydrate forms (AH, form I-III) as the temperature increases from 25°C to 210°C .

Scientific Research Applications

1. Crystal Structure and Stability

Pranlukast, known for its role in treating bronchial asthma, demonstrates versatility in forming multiple crystal structures. Studies have identified various solvates and a cocrystal of Pranlukast, highlighting its property as a promiscuous multicomponent crystal former. These forms have distinct stability profiles, with some showing enhanced stability under humid conditions and improved dissolution profiles, indicating potential for optimized drug formulation and delivery (Furuta et al., 2015).

2. Enhancement of Dissolution Rate and Bioavailability

A study focused on enhancing the dissolution rate and oral bioavailability of Pranlukast, which is limited by its poor water solubility. By preparing nanosuspensions using a high-pressure homogenization method, the study achieved significant improvements in dissolution rate and bioavailability. This suggests a viable approach for increasing the clinical effectiveness of Pranlukast (Wang et al., 2012).

3. Neuroprotective Effects

Research has revealed the neuroprotective effects of Pranlukast in the context of cerebral ischemia. Studies show that Pranlukast not only reduces lesion volume and increases neuron densities in affected brain regions but also significantly inhibits the formation of glial scars, suggesting its potential in treating ischemic stroke (Yu et al., 2005).

Safety And Hazards

Pranlukast is generally well-tolerated with an adverse event profile similar to that of placebo . Common side effects include headache, abdominal or stomach pain, cough, dental pain, dizziness, fever, heartburn, skin rash, stuffy nose, weakness, or unusual tiredness .

properties

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQKINXMPLXUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043782
Record name Pranlukast
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Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pranlukast selectively antagonizes leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway. Pranlukast inhibits the actions of LTD4 at the CysLT1 receptor, preventing airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus.
Record name Pranlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01411
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Product Name

Pranlukast

CAS RN

103177-37-3
Record name Pranlukast
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Record name Pranlukast [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pranlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01411
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Record name Pranlukast
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Record name Pranlukast
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Record name PRANLUKAST
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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